Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- structure
92623-85-3 structure
Product Name:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
N.o CAS:92623-85-3
MF:C15H22N2O
MW:246.347983837128
CID:805169
PubChem ID:65833
Update Time:2025-10-29

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
    • (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
    • IXEL
    • F 2207
    • MILNACIPRAN
    • MILNACIPRAN HCL
    • MIDALCIPRAN
    • MIDALCIPRAN HYDROCHLORIDE
    • TOLEDOMIN
    • MILNACIPRAN HYDROCHLORIDE
    • MILNACIPRAN HYDROCHL
    • Milnacipran-d10
    • TN-912
    • Milborn
    • Milnace
    • (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • (±)-Milnacipran
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
    • rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
    • Avermilan
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
    • Impulsor
    • DTXCID8028262
    • HY-B0168
    • CS-0003566
    • UNII-G56VK1HF36
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
    • N06AX17
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
    • 96847-55-1
    • F2696
    • ES1O38J3C4
    • DTXSID601025164
    • G56VK1HF36
    • AB00640027_06
    • Milnacipranum
    • Dextromilnacipran
    • NS00005402
    • (-)-milnacipran
    • BDBM86420
    • BRD-K02227374-003-07-1
    • SCHEMBL8099
    • MILNACIPRAN [WHO-DD]
    • MILNACIPRAN PIERRE FABRE MEDICAMENT
    • (1R,2S)-MILNACIPRAN
    • MILNACIPRAN [EMA EPAR]
    • (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • EN300-18531191
    • MILNACIPRAN [MI]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
    • C16729
    • Milnacipran (INN)
    • HY-14794
    • DA-59410
    • (+-)-Milnacipran
    • NCGC00165825-01
    • D08222
    • 92623-85-3
    • CAS_92623-85-3
    • MILNACIPRAN [VANDF]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
    • F-2696
    • CHEBI:94468
    • Milnacipran [INN:BAN]
    • (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
    • CHEMBL252923
    • Milnacipranum [Latin]
    • DTXSID3048287
    • F2207
    • Milnacipran [INN]
    • F0F
    • UNII-ES1O38J3C4
    • Q421058
    • Milnacipranum (Latin)
    • Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
    • Chave InChI: GJJFMKBJSRMPLA-HIFRSBDPSA-N
    • SMILES: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Propriedades Computadas

  • Massa Exacta: 246.17300
  • Massa monoisotópica: 246.173
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 295
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 46.3A^2
  • XLogP3: 1.4

Propriedades Experimentais

  • Cor/Forma: solid
  • Densidade: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 393°Cat760mmHg
  • Ponto de Flash: 191.5°C
  • Índice de Refracção: 1.553
  • Solubilidade: 微溶 (9.6 g/L) (25 ºC),
  • PSA: 46.33000
  • LogP: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Informações de segurança

  • Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 22
  • RTECS:GZ1014010
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12902-10mg
Milnacipran
92623-85-3 98%
10mg
¥441.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12902-50mg
Milnacipran
92623-85-3 98%
50mg
¥1540.00 2023-09-09
Crysdot LLC
CD31000228-100mg
Milnacipran
92623-85-3 98+%
100mg
$450 2024-07-18
A2B Chem LLC
AH81696-10mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
10mg
$139.00 2024-07-18
A2B Chem LLC
AH81696-50mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
50mg
$345.00 2024-07-18
A2B Chem LLC
AH81696-100mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
100mg
$462.00 2024-07-18
A2B Chem LLC
AH81696-500mg
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
92623-85-3
500mg
$1109.00 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M938086-5mg
Milnacipran
92623-85-3 ≥98%
5mg
¥1,890.00 2022-09-01

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol
Referência
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants
Bonnaud, Bernard; Cousse, Henri; Mouzin, Gilbert; Briley, Mike; Stenger, Antoine; et al, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Método de produção 2

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Toluene ;  30 min, rt; 1 h, rt
Referência
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Método de produção 3

Condições de reacção
Referência
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
Referência
Process for the preparation of milnacipran hydrochloride
, India, , ,

Método de produção 5

Condições de reacção
Referência
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, India, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 10.5, rt
Referência
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Referência
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents
Richter, Matthieu J. R. ; Zecri, Frederic J.; Briner, Karin; Schreiber, Stuart L., Angewandte Chemie, 2022, 61(38),

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution
Sanfilippo, Claudia; Nicolosi, Giovanni; Patti, Angela, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Referência
A process for the preparation of levomilnacipran
, Italy, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Methylamine ;  2 h, rt
Referência
An improved process for the preparation of milnacipran and salts thereof
, India, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Referência
Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide
, India, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Referência
Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Methylamine Solvents: Water ;  rt; rt → 45 °C; 2 h, 40 - 45 °C
Referência
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  10 - 15 °C; 20 h, 25 - 30 °C
Referência
process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent
, United States, , ,

Método de produção 15

Condições de reacção
Referência
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts
, United States, , ,

Método de produção 16

Condições de reacção
Referência
Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry
Muller, Simon T. R.; Murat, Aurelien; Hellier, Paul; Wirth, Thomas, Organic Process Research & Development, 2016, 20(2), 495-502

Método de produção 17

Condições de reacção
Referência
Synthesis and characterization of process related impurities of (±)-milnacipran
Gopal, P. Raja; Prabakar, A. Christy; Chandrashekar, E. R. R.; Bhaskar, B. Vijaya; Somaiah, P. Veera, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Método de produção 18

Condições de reacção
Referência
Preparation of milnacipran hydrochloride and intermediates thereof
Anonymous, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Literatura Relacionada

Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen